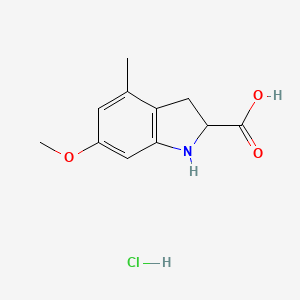

![molecular formula C17H17BrN6O3 B2860859 8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921858-99-3](/img/structure/B2860859.png)

8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides with carboxylic acids or their derivatives . The exact synthesis process can vary depending on the specific substituents present in the molecule.Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific structure of “8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be quite diverse, depending on the specific substituents present in the molecule. They can undergo reactions typical of aromatic heterocycles, as well as reactions involving the functional groups attached to the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. Generally, they are stable compounds that can engage in hydrogen bonding and are resistant to metabolic degradation .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis for Anti-Tumor Applications

Research by Badrey and Gomha (2012) explored the synthesis of interesting heterocycles, including triazine derivatives, from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine. These compounds exhibited potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2, suggesting a pathway for developing novel cancer therapies M. G. Badrey, S. M. Gomha, Molecules, 2012.

Fluorescent Triazole Derivatives for Photophysical Studies

Padalkar et al. (2015) synthesized novel blue-emitting fluorescent triazole derivatives, showcasing their potential in photophysical studies. These compounds absorb and emit in the blue and green regions, indicating their utility in developing new fluorescent materials for various applications, including bioimaging and sensing Vikas Padalkar, Sandip K. Lanke, Santosh B. Chemate, N. Sekar, Journal of Fluorescence, 2015.

Antimicrobial Activity of Triazole Derivatives

A study by Bektaş et al. (2007) focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. Some synthesized compounds showed good to moderate activities against test microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, Molecules, 2007.

Triazole-Containing Spiro Dilactones Synthesis

Ghochikyan et al. (2016) demonstrated the efficient synthesis of triazole-containing spiro dilactones from 3-ethoxycarbonyltetrahydrofuran-2-ones. The process yielded multifunctional compounds in almost quantitative yields, indicating the versatility of triazole derivatives in organic synthesis and potential applications in medicinal chemistry T. Ghochikyan, V. Muzalevskiy, M. A. Samvelyan, A. Galstyan, V. Nenajdenko, Mendeleev Communications, 2016.

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities . They are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

1,2,4-triazole derivatives are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to various changes in the target, potentially altering its function or activity.

Biochemical Pathways

It’s worth noting that 1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

1,2,4-triazole derivatives are known for their good pharmacokinetic and pharmacodynamic properties . They are resistant to metabolic degradation, which could potentially enhance their bioavailability .

Result of Action

Given the wide range of potential pharmaceutical activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the stability and efficacy of 1,2,4-triazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-(5-bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O3/c1-5-23-12-14(21(2)17(26)22(3)15(12)25)24-13(19-20-16(23)24)10-8-9(18)6-7-11(10)27-4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNFZZRTSOPNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

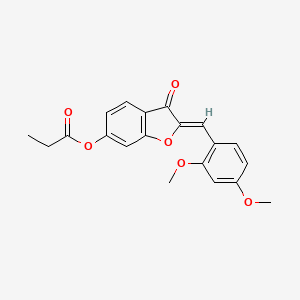

![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)

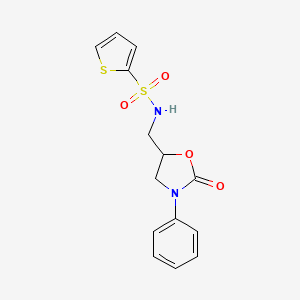

![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)

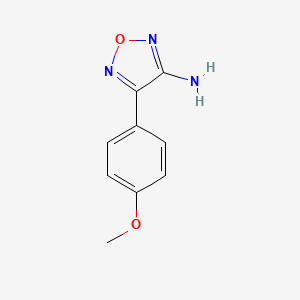

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)

![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)

![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)

![3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2860799.png)